Ethanol, 2-bromo-, formate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-bromo-, formate typically involves the bromination of ethanol followed by esterification with formic acid. One common method is:
Bromination of Ethanol: Ethanol reacts with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) to form 2-bromoethanol.
Esterification: The 2-bromoethanol is then reacted with formic acid in the presence of a dehydrating agent like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous bromination of ethanol using bromine and a suitable catalyst.
- Efficient esterification with formic acid under controlled temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-bromo-, formate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of ethylene glycol formate.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form ethylene and formic acid.
Oxidation and Reduction: The formate group can be oxidized to carbon dioxide, while the bromine can be reduced to bromide ions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium hydroxide (KOH) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products
Substitution: Ethylene glycol formate.
Elimination: Ethylene and formic acid.
Oxidation: Carbon dioxide and water.
Reduction: Ethanol and bromide ions.
Scientific Research Applications
Ethanol, 2-bromo-, formate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role as a metabolic inhibitor.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes
Mechanism of Action
The mechanism of action of ethanol, 2-bromo-, formate involves its interaction with cellular components. The bromine atom can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to inhibition of enzymatic activity and disruption of cellular functions. The formate group can interfere with metabolic pathways by inhibiting key enzymes involved in cellular respiration .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethanol: Similar structure but lacks the formate group.
Ethylene glycol formate: Similar structure but lacks the bromine atom.
Bromoacetic acid: Contains a bromine atom but has a carboxyl group instead of a formate group
Uniqueness
Ethanol, 2-bromo-, formate is unique due to the presence of both a bromine atom and a formate group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
6065-67-4 |
---|---|
Molecular Formula |
C3H7BrO3 |
Molecular Weight |
170.99 g/mol |
IUPAC Name |
2-bromoethanol;formic acid |
InChI |
InChI=1S/C2H5BrO.CH2O2/c3-1-2-4;2-1-3/h4H,1-2H2;1H,(H,2,3) |
InChI Key |
QCQKNBVMOOMMRJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)O.C(=O)O |
Origin of Product |
United States |
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